molecular formula C10H8BBrO2 B13408445 3-Bromonaphthalene-1-boronic acid

3-Bromonaphthalene-1-boronic acid

Cat. No.: B13408445
M. Wt: 250.89 g/mol
InChI Key: WWJLYGQKEPBIJF-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1-boronic acid (chemical formula: C₁₀H₇BBrO₂) is a halogenated aromatic boronic acid derivative. Its structure consists of a naphthalene backbone substituted with a bromine atom at the 3-position and a boronic acid (-B(OH)₂) group at the 1-position. This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key intermediate for synthesizing biaryl systems, pharmaceuticals, and advanced materials. The bromine substituent enhances its reactivity in halogen-metal exchange and coupling reactions, while the boronic acid group enables selective bond formation under mild conditions.

Properties

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

IUPAC Name

(3-bromonaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H8BBrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H

InChI Key

WWJLYGQKEPBIJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)Br)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromonaphthalene-1-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant reaction conditions of the Suzuki-Miyaura coupling to produce boronic acids efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromonaphthalene-1-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromonaphthalene-1-boronic acid, a comparative analysis with structurally analogous compounds is essential.

Structural Analog: 1-Bromonaphthalene

1-Bromonaphthalene (CAS 90-11-9, C₁₀H₇Br) shares the naphthalene backbone and bromine substituent but lacks the boronic acid group. Key differences include:

Property This compound 1-Bromonaphthalene
Functional Groups Bromine, Boronic Acid Bromine
Reactivity High (Suzuki coupling, halogenation) Moderate (solvent, halogenation precursor)
Hazards (Health/Fire) Health: Likely 2–3; Fire: 1 Health: 2; Fire: 1
Handling Precautions Moisture-sensitive; inert atmosphere Medical observation for 48 hrs post-exposure

1-Bromonaphthalene exhibits lower reactivity (Reactivity = 0) due to the absence of the boronic acid group, which limits its utility in cross-coupling reactions. Its primary use is as a solvent or intermediate in halogenation reactions. Notably, its safety profile indicates delayed symptom onset after exposure, necessitating prolonged medical monitoring .

Functional Group Comparison: Boronic Acids

Compared to simpler boronic acids like phenylboronic acid (C₆H₇BO₂), this compound demonstrates enhanced steric bulk and electronic effects due to the naphthalene system and bromine substituent. These features improve its regioselectivity in coupling reactions but may reduce solubility in polar solvents.

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